molecular formula C8H13Cl2N3 B1407593 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride CAS No. 1417569-35-7

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1407593
CAS No.: 1417569-35-7
M. Wt: 222.11 g/mol
InChI Key: OGQGMPZXKQEJOF-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Future Directions

The future research of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride and its derivatives could focus on exploring their potential applications in various fields, such as medicinal chemistry . The pyrrolidine ring, a key component of this compound, is known to be a versatile scaffold for novel biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrrolidin-3-ylpyrimidine N-oxide.

    Reduction: Formation of reduced pyrrolidin-3-ylpyrimidine derivatives.

    Substitution: Formation of substituted pyrrolidin-3-ylpyrimidine compounds.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone derivatives: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidinone derivatives: Compounds with a lactam ring structure.

Uniqueness

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-pyrrolidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-9-3-7(1)8-4-10-6-11-5-8;;/h4-7,9H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGMPZXKQEJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

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